molecular formula C18H15ClN2O2 B2491753 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide CAS No. 326610-99-5

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B2491753
CAS No.: 326610-99-5
M. Wt: 326.78
InChI Key: YPZOPXUUSFYIKM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide typically involves the following steps:

Chemical Reactions Analysis

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-2-23-13-9-7-12(8-10-13)20-18(22)15-11-17(19)21-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZOPXUUSFYIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323665
Record name 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326610-99-5
Record name 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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